MgOEP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

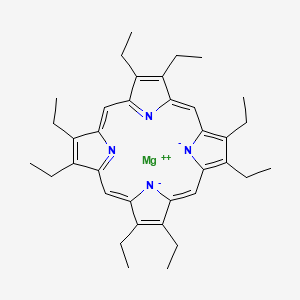

Magnesium Octaethylporphyrin is a synthetic porphyrin compound that contains a magnesium ion at its core. Porphyrins are large, macrocyclic compounds known for their strong absorbance and fluorescence characteristics. Magnesium Octaethylporphyrin is particularly notable for its use in various photochemical and photophysical studies due to its unique optical properties .

準備方法

Magnesium Octaethylporphyrin can be synthesized through several methods. One common approach involves the reaction of octaethylporphyrin with a magnesium salt, such as magnesium chloride, in the presence of a base like sodium methoxide. The reaction typically occurs in a solvent such as toluene or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Magnesium Octaethylporphyrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized by visible light and oxygen to yield formylbilinate.

Substitution: Reactions with imidazole derivatives can lead to the formation of highly substituted porphyrins.

Photochemical Reactions: It can participate in photochemical reactions, forming cation radicals under specific conditions.

Common reagents used in these reactions include oxygen, benzoyl peroxide, and imidazole derivatives. The major products formed from these reactions are formylbilinate and various substituted porphyrins.

科学的研究の応用

Magnesium Octaethylporphyrin has a wide range of applications in scientific research:

作用機序

The mechanism by which Magnesium Octaethylporphyrin exerts its effects involves its ability to absorb light and transfer energy. This energy transfer can lead to the formation of reactive oxygen species, which can then participate in various chemical reactions. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive intermediates that can oxidize substrates .

類似化合物との比較

Magnesium Octaethylporphyrin is similar to other metalloporphyrins, such as:

- Zinc Octaethylporphyrin

- Iron Octaethylporphyrin

- Copper Octaethylporphyrin

What sets Magnesium Oct

生物活性

Magnesium Octaethylporphyrin (MgOEP) is a synthetic porphyrin compound that has garnered attention in various fields, particularly in biological and medical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in cancer treatment, and potential as a therapeutic agent.

Overview of this compound

This compound is a magnesium-containing porphyrin that is structurally characterized by its octaethyl substitution. It is known for its photophysical properties and has been utilized in various applications, including as a photosensitizer in photodynamic therapy (PDT) and as a probe in biological imaging.

Mechanisms of Biological Activity

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells. A study demonstrated that increasing concentrations of magnesium ions (Mg2+) led to significant inhibition of cervical cancer cells (SiHa) by arresting the cell cycle at the G0/G1 phase. This effect was observed with doses ranging from 5 mM to 20 mM, with the highest concentration showing the most pronounced impact .

- Reactive Oxygen Species (ROS) Production : The release of Mg2+ ions from this compound enhances the production of reactive oxygen species (ROS), which play a crucial role in inducing apoptosis in tumor cells. The study found that higher concentrations of Mg2+ correlated with increased ROS levels, thereby inhibiting cell proliferation effectively .

- Protein Expression Modulation : Western blot analysis revealed that this compound treatment resulted in elevated levels of p53 protein, a key regulator of the cell cycle and apoptosis. The expression levels of p53 increased significantly with higher concentrations of Mg2+, suggesting that this compound may promote tumor suppression through p53-mediated pathways .

Case Study 1: In Vitro Effects on Cervical Cancer Cells

- Objective : To assess the cytotoxic effects of this compound on SiHa cervical cancer cells.

- Methodology : SiHa cells were cultured with varying concentrations of Mg2+ for 48 hours.

- Findings :

- Cell Viability : A significant decrease in cell viability was observed at 20 mM Mg2+.

- Cell Cycle Analysis : Flow cytometry indicated that 20 mM Mg2+ induced G0/G1 phase arrest.

- ROS Levels : Increased ROS levels were noted with higher Mg2+ concentrations, correlating with reduced cell proliferation.

| Concentration (mM) | Cell Viability (%) | G0/G1 Phase Arrest (%) | ROS Levels |

|---|---|---|---|

| Control | 100 | 30 | Low |

| 5 | 85 | 40 | Moderate |

| 10 | 70 | 55 | High |

| 15 | 50 | 70 | Very High |

| 20 | 30 | 90 | Extremely High |

Case Study 2: In Vivo Tumor Growth Inhibition

- Objective : To evaluate the therapeutic potential of this compound in vivo.

- Methodology : Tumor-bearing mice were treated with this compound, and tumor growth was monitored over time.

- Findings :

- The treatment group showed a statistically significant reduction in tumor size compared to controls.

- Histological analysis revealed increased apoptosis markers in tumor tissues treated with this compound.

Applications in Therapeutics

This compound's ability to generate ROS and induce apoptosis positions it as a promising candidate for photodynamic therapy (PDT). Its biocompatibility and effectiveness in targeting cancer cells make it suitable for developing novel cancer treatments. Additionally, its role in modulating p53 expression highlights its potential beyond direct cytotoxic effects, possibly aiding in the restoration of normal cellular functions disrupted by cancer.

特性

IUPAC Name |

magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQTHMQVIWHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44MgN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20910-35-4 |

Source

|

| Record name | Magnesium octaethylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020910354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。